

A Technical Guide to the Spectroscopic Profile of (2S)-2-azidobutane

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Compound of Interest

Compound Name: (2S)-2-azidobutane

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This technical guide provides a concise overview of the spectroscopic data for **(2S)-2-azidobutane**, a chiral alkyl azide with applications in synthetic chemistry, particularly as a building block in the synthesis of more complex molecules and in bioorthogonal chemistry. Due to the limited availability of experimentally derived spectra for the specific (2S)-enantiomer in publicly accessible databases, this guide presents a combination of data reported for closely related analogs and expected values based on established principles of spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for the identification of the azide functional group, which has a strong and characteristic absorption band.

Table 1: Characteristic IR Absorption Bands for **(2S)-2-azidobutane**

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Azide Asymmetric Stretch (N ₃)	~2100	Strong
C-N Stretch	1350 - 1250	Medium
CH ₃ /CH ₂ Deformations	1480 - 1450	Medium
C-H Stretch (Alkyl)	3000 - 2850	Strong

Note: The values are based on typical ranges for alkyl azides. The most diagnostic peak is the strong azide stretch around 2100 cm^{-1} ^[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the azide group.

2.1. ^1H NMR Spectroscopy

The proton NMR spectrum of **(2S)-2-azidobutane** is expected to show four distinct signals corresponding to the four non-equivalent protons in the molecule.

Table 2: Predicted ^1H NMR Chemical Shifts for **(2S)-2-azidobutane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
-CH(N ₃)-	3.5 - 3.2	Sextet
-CH ₂ -	1.7 - 1.4	Multiplet
-CH(N ₃)CH ₃	~1.2	Doublet
-CH ₂ CH ₃	~0.9	Triplet

Note: These are estimated chemical shifts. The proton attached to the carbon bearing the azide group is the most deshielded^[1].

2.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each of the four carbon atoms.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **(2S)-2-azidobutane**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-C(N ₃)-	60 - 55
-CH ₂ -	~25
-C(N ₃)CH ₃	~20
-CH ₂ CH ₃	~10

Note: The carbon atom directly bonded to the azide group is significantly downfield due to the electronegativity of the nitrogen atoms[1].

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **(2S)-2-azidobutane**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **(2S)-2-azidobutane** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum. Typical acquisition times are a few minutes.

- Acquire the ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , this may require a longer acquisition time (30 minutes to several hours).
- Data Processing:
 - Apply a Fourier transform to the raw data to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Reference the spectrum. For CDCl_3 , the residual solvent peak at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C can be used as an internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

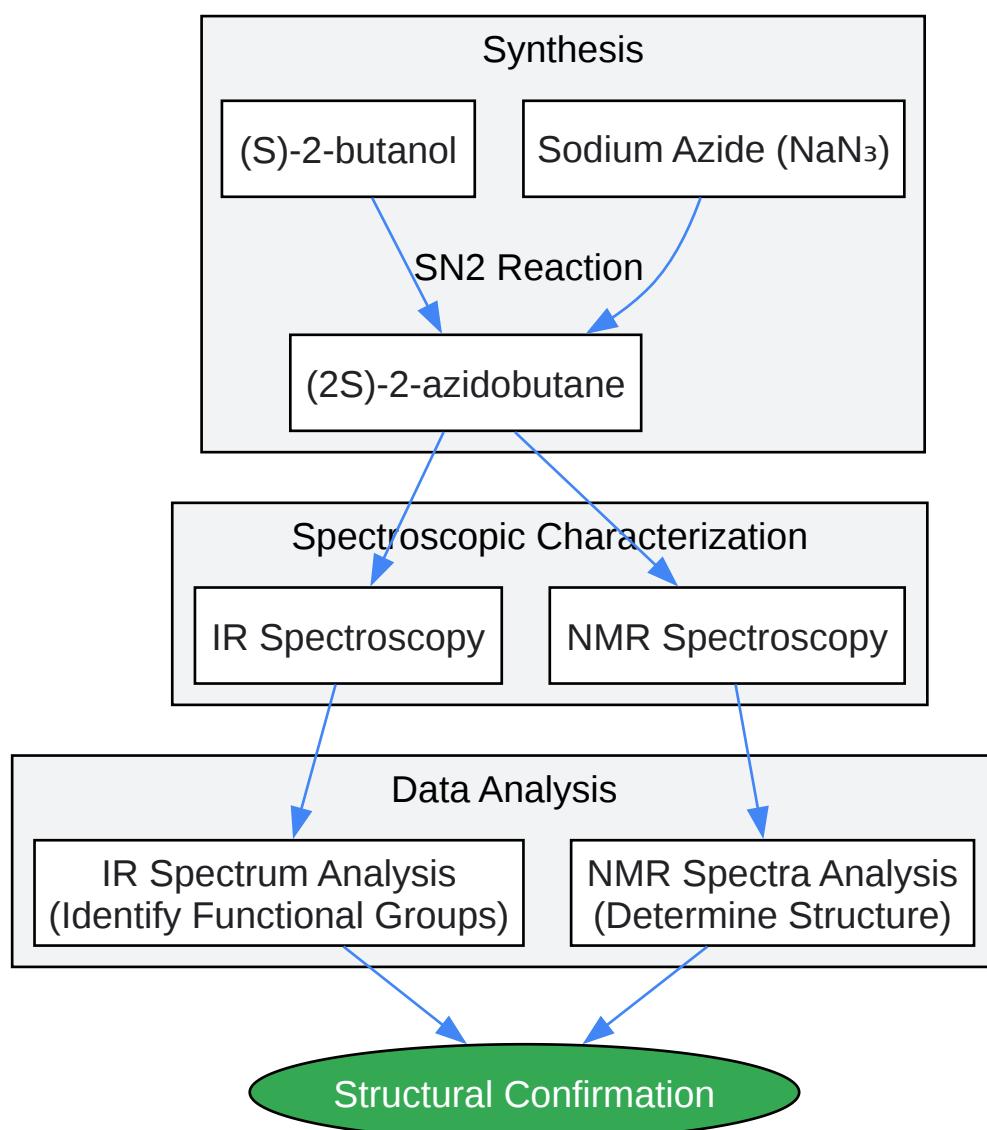
Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO_2 and water vapor).
- Sample Analysis:
 - Place a small drop of liquid **(2S)-2-azidobutane** onto the center of the ATR crystal.
 - Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The software will automatically subtract the background spectrum from the sample spectrum.

- The resulting spectrum shows the infrared absorption of the sample.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **(2S)-2-azidobutane**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

- 1. (2S)-2-azidobutane (131491-44-6) for sale [vulcanchem.com]
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